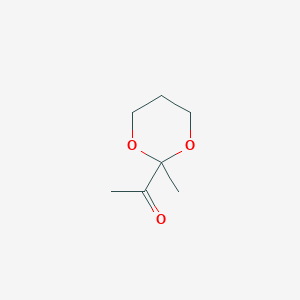
1-(2-Methyl-1,3-dioxan-2-yl)ethanone
Description
1-(2-Methyl-1,3-dioxan-2-yl)ethanone is a cyclic ketone featuring a six-membered 1,3-dioxane ring substituted with a methyl group at the 2-position and an acetyl group at the same carbon. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds and bioactive molecules. Its dioxane ring enhances stability compared to acyclic analogs, while the acetyl group serves as a reactive site for nucleophilic additions or condensations.
Propriétés
Numéro CAS |
165544-13-8 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-(2-methyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-6(8)7(2)9-4-3-5-10-7/h3-5H2,1-2H3 |
Clé InChI |
SINNIIQUAOMIRI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OCCCO1)C |
SMILES canonique |
CC(=O)C1(OCCCO1)C |
Synonymes |
Ethanone, 1-(2-methyl-1,3-dioxan-2-yl)- (9CI) |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-2-acetyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 2-Methyl-2-acetyl-1,3-dioxane are similar to laboratory synthesis but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the employment of in situ transacetalization processes are common .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-acetyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides (e.g., CH3I) and nucleophiles like RLi and RMgX are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Applications De Recherche Scientifique
2-Methyl-2-acetyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, providing stability against nucleophiles and bases.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-acetyl-1,3-dioxane involves its ability to form stable cyclic structures. The formation of oxocarbenium ions and subsequent cyclization are key steps in its reactivity . The compound’s stability and reactivity are influenced by the presence of the methyl and acetyl groups, which affect its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Structural Analogs: Substituent Position and Ring Size
- 1-(2,4-Dimethyl-1,3-dioxan-2-yl)ethanone (CAS 113630-92-5): This positional isomer of the target compound has methyl groups at the 2- and 4-positions of the dioxane ring. However, the cis-configuration (as noted in ) may enhance solubility in polar solvents due to dipole interactions .
- FLB-12 (1-(4-(4-(((2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone): A five-membered 1,3-dioxolane analog with a fluorinated aryl group. FLB-12 demonstrates PXR antagonist activity, highlighting how ring size and substituents influence biological target specificity .
Table 1: Structural Comparison of Dioxane/Dioxolane Derivatives
Heteroatom Substitution: Oxygen vs. Sulfur
- 1-(2-Methyl-2-thiazolidinyl)ethanone (CAS 51859-53-1): Replacing the dioxane oxygen with sulfur in the thiazolidine ring increases electron delocalization due to sulfur’s polarizability. This enhances electrophilicity at the ketone, making it more reactive in condensation reactions. Such derivatives are explored in antimicrobial agents .
- 1-(2-Methyl-1-benzothien-3-yl)ethanone (CAS 16810-19-8): The benzothiophene core introduces aromaticity and planar rigidity, contrasting with the non-aromatic dioxane. This structural difference may improve UV absorption properties, relevant in material science .
Table 2: Heteroatom Impact on Reactivity
Substituent Effects on Bioactivity
- 1-(4-((1H-Benzimidazol-1-yl)methylamino)phenyl)ethanone (Compound 3 in ): The benzimidazole substituent confers potent antibacterial activity (MIC < 1 µg/mL against E. coli and S. aureus), attributed to topoisomerase II inhibition. In contrast, the target compound’s lack of aromatic nitrogen donors limits its direct antimicrobial efficacy .
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Nitro and thio groups enhance antimalarial activity (pIC50 = 8.2129), surpassing chloroquine. Electron-withdrawing groups here increase electrophilicity, a feature absent in the target compound, which lacks such substituents .
Table 3: Bioactivity of Ethanone Derivatives
Physical and Functional Properties
- 1-(1H-Pyrrol-2-yl)ethanone: Found in roasted coffee, this compound contributes to flavor profiles. Its pyrrole ring increases hydrophobicity compared to the dioxane derivative, affecting volatility and aroma retention .
- Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanone (CAS 6252-00-2): The benzophenone moiety introduces strong UV absorption, useful in photochemical applications. The dioxolane ring reduces steric bulk compared to dioxane, favoring π-π stacking in crystalline phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


